Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Description
Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate (CAS: 2920426-94-2) is a bicyclic spiro compound featuring a seven-membered azaspiro ring system fused with a three-membered oxa ring. The structure includes a hydroxymethyl and methyl substituent at the 5-position of the spiro core, as well as a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing bioactive molecules targeting neurological and metabolic disorders. Its spirocyclic architecture enhances conformational rigidity, which is advantageous for optimizing drug-like properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-5-12(4,7-15)13(6-14)8-17-9-13/h15H,5-9H2,1-4H3 |
InChI Key |
BGSBOSKFCNZQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC12COC2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for the development of new compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate, we compare it with analogous spirocyclic compounds reported in the literature and commercial catalogs. Key differences lie in ring size, substituent groups, and physicochemical properties.
Structural and Functional Group Analysis
Key Research Findings
Ring Size and Rigidity :
- The 7-azaspiro[3.4]octane core in the target compound provides greater conformational control compared to smaller systems like spiro[2.4]heptane. This rigidity is critical for maintaining binding affinity in enzyme inhibitors .
- Larger spiro systems (e.g., spiro[4.5]decane derivatives) exhibit reduced synthetic accessibility but improved solubility due to increased polarity .
Substituent Effects :
- The hydroxymethyl group in the target compound offers a site for further derivatization (e.g., phosphorylation or esterification), unlike chlorosulfonyl or fluoro substituents in analogs, which are typically terminal functional groups .
- Boc-protected analogs (e.g., 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate) demonstrate superior stability under acidic conditions compared to unprotected amines .
Physicochemical Properties :
- The presence of oxygen in the oxa ring (2-oxa vs. 5-oxa) influences hydrogen-bonding capacity and solubility. For example, the 7-hydroxy-5-oxa analog shows higher aqueous solubility than the target compound .
- Chlorosulfonyl-containing derivatives (e.g., CAS 2225144-48-7) exhibit higher molecular weights and reactivity, making them suitable for covalent drug design .
Biological Activity
Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate, commonly referred to as Tert-butyl spiro compound, is a complex organic molecule notable for its unique spirocyclic structure and potential biological activity. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Basic Information
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 2920426-94-2
- IUPAC Name : tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Structural Features
The compound features:
- A spirocyclic structure , incorporating both oxygen and nitrogen atoms.
- Specific hydroxymethyl and tert-butyl ester groups that contribute to its reactivity and biological activity.
Preliminary studies suggest that Tert-butyl spiro compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic uses. The specific binding affinity of this compound to various biological targets remains an area of active research.
Interaction Studies
Research has indicated that the compound displays varying degrees of interaction with biological systems:
| Study Focus | Findings |
|---|---|
| Neurotransmitter Receptors | Potential interactions that may influence neurotransmission pathways. |
| Enzymatic Activity | Preliminary data suggests modulation of enzymes involved in metabolic processes. |
Case Studies
- Neurotransmitter Modulation : In a study examining the effects of similar spirocyclic compounds on neurotransmitter receptors, it was found that structural modifications significantly influenced receptor binding affinities, suggesting that Tert-butyl spiro compound may exhibit similar properties .
- Metabolic Pathway Inhibition : Another study focused on the inhibition of specific metabolic enzymes by related compounds, demonstrating that modifications in the spirocyclic structure can enhance or reduce inhibitory effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Tert-butyl spiro compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Similar spirocyclic structure | Different substitution pattern affecting reactivity |
| Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate | Contains sulfur instead of oxygen | Unique reactivity due to sulfur presence |
| Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate | Lacks hydroxymethyl group | Different oxidation state impacts properties |
Future Directions in Research
The exploration of this compound's biological activity is still in its infancy, with many avenues for further investigation:
- In-depth Pharmacological Studies : More comprehensive studies are needed to elucidate the pharmacokinetics and pharmacodynamics of this compound.
- Therapeutic Potential : Investigating its potential applications in treating neurological disorders or metabolic diseases could yield significant insights.
- Structural Modifications : Exploring how structural variations impact biological activity could lead to the development of more effective derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
